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2-Bromo-3-chloro-5-iodopyridine
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Overview
Description
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for the preparation of 2-Bromo-3-chloro-5-iodopyridine. One common method involves the halogenation of 2-iodopyridine using appropriate reagents. For example:
Bromination: 2-Iodopyridine can be treated with bromine or a brominating agent (such as N-bromosuccinimide) to introduce the bromine atom at the 2-position.
Chlorination: The brominated intermediate can then undergo chlorination using chlorine gas or a chlorinating agent (e.g., thionyl chloride) to introduce the chlorine atom.
Iodination: Finally, the chlorinated intermediate is iodinated using iodine or an iodinating agent (e.g., sodium iodide) to yield this compound.
Industrial Production:: The industrial production methods may vary depending on the specific manufacturer. the synthetic routes mentioned above are commonly employed.
Chemical Reactions Analysis
Reactivity:: 2-Bromo-3-chloro-5-iodopyridine can participate in various chemical reactions:
Substitution Reactions: It can undergo nucleophilic substitution reactions due to the presence of halogen atoms. For example, it reacts with nucleophiles (such as amines or thiols) to form substituted derivatives.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) allow the incorporation of diverse functional groups.
Redox Reactions: It may participate in oxidation or reduction reactions.
Bromination: Bromine or N-bromosuccinimide (NBS) in an organic solvent (e.g., acetonitrile).
Chlorination: Chlorine gas or thionyl chloride in an inert solvent (e.g., dichloromethane).
Iodination: Iodine or sodium iodide in an organic solvent (e.g., acetone).
Major Products:: The major product of the reactions depends on the specific conditions and reagents used. the final compound will always contain bromine, chlorine, and iodine atoms attached to the pyridine ring.
Scientific Research Applications
Chemical Properties and Reactivity
The presence of halogen substituents in 2-Bromo-3-chloro-5-iodopyridine significantly influences its chemical behavior. Key reactions include:
- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution due to the electrophilic nature of the halogen atoms, allowing for the formation of diverse derivatives when reacted with nucleophiles such as amines or thiols.
- Cross-Coupling Reactions : It is amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which facilitates the incorporation of various functional groups into the pyridine framework.
- Redox Reactions : The compound may also participate in oxidation and reduction reactions, further expanding its utility in synthetic chemistry.
Medicinal Chemistry
This compound is being investigated for its potential pharmacological activities. Research indicates that it may serve as a probe or ligand in biological studies, particularly in drug discovery processes. Compounds with similar structures have shown promise in targeting various biological pathways, suggesting that this compound could be significant in developing new therapeutic agents.
Synthesis of Novel Derivatives
Recent studies have demonstrated the utility of this compound as a building block for synthesizing novel pyridine-based derivatives. For instance, palladium-catalyzed reactions have been employed to create a series of pyridine derivatives that exhibit anti-thrombolytic and antibacterial activities. Specific derivatives showed promising results against clot formation and bacterial strains like E. coli, highlighting the compound's potential in developing new pharmaceuticals .
Materials Science
In materials science, this compound is explored for its role in developing fluorescent compounds and other advanced materials. Its unique halogen composition allows for modifications that can enhance the optical properties of materials, making it valuable in creating new technologies.
Case Studies
Mechanism of Action
The specific mechanism of action for 2-Bromo-3-chloro-5-iodopyridine depends on its context of use. It may interact with specific molecular targets or pathways, but detailed studies are needed to elucidate its effects fully.
Comparison with Similar Compounds
While 2-Bromo-3-chloro-5-iodopyridine is unique due to its combination of three halogen atoms, similar compounds include:
2-Iodopyridine: Contains only the iodine atom.
5-Bromo-2-chloro-3-iodopyridine: A related compound with a different halogen arrangement .
Biological Activity
2-Bromo-3-chloro-5-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H2BrClIN and a molecular weight of 318.34 g/mol. This compound has garnered interest in medicinal chemistry due to its unique combination of halogen substituents, which may influence its biological activity and reactivity in various chemical reactions.
Chemical Structure and Properties
The presence of three different halogens (bromine, chlorine, and iodine) in this compound contributes to its chemical reactivity. The structure allows for potential interactions with various biological targets, making it a candidate for pharmacological applications.
Property | Value |
---|---|
Molecular Formula | C₅H₂BrClIN |
Molecular Weight | 318.34 g/mol |
Boiling Point | Not available |
Melting Point | Not available |
Solubility | Insoluble in water |
Biological Activity
Research indicates that this compound may serve as a probe or ligand in biological studies, particularly in drug discovery processes. Its structural similarity to other biologically active compounds suggests potential antimicrobial , antiviral , and anticancer properties.
While the specific mechanisms of action for this compound are still under investigation, compounds with similar structures have been shown to interact with various biological pathways. These may include:
- Enzyme inhibition : The halogen substituents can enhance binding affinity to enzyme active sites.
- Receptor modulation : The compound may act on specific receptors involved in cellular signaling pathways.
Case Studies and Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of halogenated pyridines exhibit significant antimicrobial properties against various bacterial strains. The introduction of halogens like bromine and iodine was found to enhance the activity compared to non-halogenated analogs.
- Anticancer Potential : Research into related pyridine derivatives has indicated that they can induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cell cycle progression.
- Pharmacokinetics : Preliminary studies suggest that this compound has favorable pharmacokinetic properties, including moderate lipophilicity (Log P values around 2.17 to 3.71), which may facilitate cellular uptake.
Comparison with Related Compounds
The biological activity of this compound can be compared to other similar compounds to highlight its unique properties:
Compound Name | Similarity | Notable Features |
---|---|---|
2-Iodopyridine | 0.88 | Contains only iodine; simpler structure |
5-Bromo-2-chloro-3-iodopyridine | 0.81 | Different halogen arrangement |
2-Bromo-4-chloro-5-iodopyridine | 0.78 | Variation in halogen positioning |
3-Bromo-5-chloro-2-iodopyridine | 0.71 | Halogens at different positions on the pyridine ring |
This table illustrates how the unique combination of halogens in this compound may influence its reactivity and biological activity compared to its analogs.
Properties
CAS No. |
1211525-78-8 |
---|---|
Molecular Formula |
C5H2BrClIN |
Molecular Weight |
318.34 g/mol |
IUPAC Name |
2-bromo-3-chloro-5-iodopyridine |
InChI |
InChI=1S/C5H2BrClIN/c6-5-4(7)1-3(8)2-9-5/h1-2H |
InChI Key |
UIKXWOOGAQGQNJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Br)I |
Origin of Product |
United States |
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